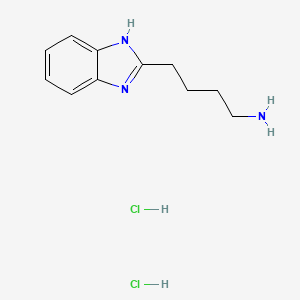

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride

描述

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11;;/h1-2,5-6H,3-4,7-8,12H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRREYUUGJGECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours, leading to the formation of the benzimidazole ring.

Microwave-assisted synthesis is another method used to prepare this compound. In this approach, a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, significantly reducing the reaction time and improving the yield .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the benzimidazole ring.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

科学研究应用

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its antitumor and antihypertensive properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

作用机制

The mechanism of action of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects. The specific pathways involved depend on the biological context and the target molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

2-(2-Aminoethyl)benzimidazole Dihydrochloride

- Structure : Features an ethylamine group (-CH2CH2NH2) attached to the benzimidazole core.

- Molecular Weight : 234.13 g/mol (vs. ~287 g/mol estimated for the target compound with a butyl chain) .

Benzenamine,4-(4,5-dihydro-1H-imidazol-2-yl)-, hydrochloride (1:2)

- Structure : Contains an imidazoline ring (partially saturated imidazole) linked to a benzene ring.

- Properties : LogP = 1.76, PSA = 50.41 .

- Key Differences : The imidazoline moiety may alter hydrogen-bonding capacity and target selectivity compared to the fully aromatic benzimidazole in the target compound.

4-{2-[1-(1H-Benzoimidazol-2-ylmethyl)-1H-[1,2,3]triazol-4-yl]-ethyl}-1H-imidazol-2-ylamine Dihydrochloride

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Selected Benzimidazole Derivatives

Key Observations:

- Lipophilicity : The butyl chain in the target compound likely increases LogP compared to ethyl or imidazoline derivatives, favoring better tissue penetration but requiring formulation optimization for solubility.

- Salt Forms : Dihydrochloride salts (common across analogs) improve aqueous solubility, critical for oral or injectable formulations .

- Biological Activity : Benzimidazole derivatives with urea linkages (e.g., [Pan et al., 2006]) show heparanase inhibition, suggesting the target compound’s benzimidazole core may share similar binding motifs .

Research Findings and Implications

- Structural-Activity Relationships (SAR): Chain Length: Longer alkyl chains (e.g., butyl vs. ethyl) may enhance lipophilicity and prolong metabolic stability.

- Synthetic Challenges : Click chemistry (used in ) offers modularity but lower yields compared to traditional alkylation methods.

生物活性

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the butylamine side chain contributes to its interaction with various biological targets.

The biological activity of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride possesses several pharmacological effects:

- Anticancer Activity : Several studies have demonstrated its potential in inhibiting tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound has exhibited activity against certain bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from damage.

Case Studies and Research Findings

A review of recent studies highlights the compound's efficacy in various biological contexts:

Detailed Research Findings

- Anticancer Studies : A study published in Heliyon evaluated the compound's ability to inhibit carbonic anhydrase (CA) IX, an enzyme overexpressed in tumors. Inhibition led to reduced tumor growth in xenograft models, indicating potential for therapeutic development against solid tumors .

- Antimicrobial Activity : Research highlighted the compound's effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) showing promising results compared to standard antibiotics.

- Neuroprotection : In a model of neurodegeneration, treatment with 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride resulted in reduced apoptosis and improved cell viability under oxidative stress conditions .

常见问题

Q. What are the established synthetic routes for 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride, and what analytical techniques are critical for confirming its structural integrity?

The synthesis of benzimidazole derivatives typically involves multi-step reactions, such as click chemistry (e.g., CuAAC) followed by deprotection steps using HCl, as demonstrated in analogous compounds . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for verifying molecular identity. X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) can resolve crystal structures, ensuring precise bond-length and angle measurements . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to assess purity.

Q. How can researchers ensure the purity of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride, and what are common contaminants encountered during its synthesis?

Purity is validated via HPLC (≥95% purity threshold) and elemental analysis to confirm stoichiometry. Common contaminants include unreacted intermediates (e.g., tert-butyl carbamate derivatives from incomplete deprotection) or by-products from side reactions during benzimidazole ring formation . Residual solvents (e.g., DMF or THF) should be quantified using gas chromatography (GC). Safety data sheets emphasize the importance of anhydrous storage to prevent hydrolysis .

Q. What are the key considerations for handling and storing 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride to maintain its stability in research settings?

The compound should be stored in a desiccator at -20°C to prevent moisture absorption and degradation. Handling requires personal protective equipment (PPE), including nitrile gloves and fume hood use, due to potential irritation from hydrochloride salts . Stability under varying pH conditions should be tested via accelerated degradation studies using UV-Vis spectroscopy.

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the heparanase inhibitory activity of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride in cancer metastasis models?

Heparanase inhibition assays involve in vitro enzymatic activity measurements using fluorogenic substrates (e.g., FITC-labeled heparan sulfate) and cell-based invasion assays (e.g., Matrigel-coated transwells) . In vivo, orthotopic tumor models can assess metastatic suppression via histopathology and quantification of metastatic nodules. Co-administration with MMP inhibitors (e.g., CGS27023A) may enhance efficacy by targeting extracellular matrix remodeling .

Q. How can conflicting data on the IC50 values of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride against heparanase be reconciled across different studies?

Discrepancies in IC50 values often arise from variations in assay conditions (e.g., substrate concentration, pH, or temperature). Standardization using recombinant heparanase and controlled buffer systems (e.g., PBS at pH 6.8) is critical . Comparative studies with reference inhibitors (e.g., PI-88) and orthogonal validation via surface plasmon resonance (SPR) can resolve contradictions .

Q. What methodologies are employed to study the interaction of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride with extracellular matrix components in tissue engineering applications?

Electron microscopy (e.g., TEM with uranyl acetate staining) visualizes elastic fiber assembly in artificial skin models treated with the compound . Co-culture systems with fibroblasts and keratinocytes, combined with protease inhibitors, assess its role in stabilizing dermal-epidermal junctions. Quantitative PCR can measure changes in heparan sulfate proteoglycan expression .

Q. How does the bifunctional inhibition strategy (heparanase + MMPs) enhance the therapeutic potential of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride in photoaging studies?

Dual inhibition reduces synergistic extracellular matrix degradation. For example, combining the compound with MMP inhibitors (e.g., CGS27023A) in 3D skin-equivalent models preserves laminin-511 and microfibril integrity, as shown via immunofluorescence and Western blotting . Dose-response matrices (e.g., 10⁻⁵–10⁻⁷ M ranges) optimize combinatorial efficacy while minimizing cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。